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Compound of Interest

Compound Name: Pyridazine-3-carboxylic acid

Cat. No.: B130350

Introduction

Pyridazine-3-carboxylic acid, a heterocyclic organic compound, and its derivatives are of
significant interest to researchers in the fields of medicinal chemistry and materials science due
to their diverse biological activities and potential applications as organic semiconductors.[1][2]
Quantum chemical calculations provide a powerful theoretical framework for understanding the
molecular structure, electronic properties, and spectroscopic behavior of this molecule. These
computational insights are invaluable for predicting reactivity, designing novel derivatives with
enhanced properties, and elucidating mechanisms of action in biological systems. This guide
provides a comprehensive overview of the theoretical calculations performed on Pyridazine-3-
carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Computational Methodology

Density Functional Theory (DFT) is a widely used computational method for investigating the
electronic structure of molecules.[3] The B3LYP functional, which combines Becke's three-
parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently
employed for its accuracy in predicting molecular properties.[3] The choice of basis set is also
crucial; the 6-311++G(d,p) and 6-31G* basis sets are commonly used for optimizing the
geometry and calculating the properties of pyridazine derivatives.[3][4]
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A general workflow for quantum chemical calculations.

Molecular Geometry

The optimization of the molecular geometry of Pyridazine-3-carboxylic acid reveals a nearly
planar structure for the pyridazine ring and the carboxylate carbon atom.[5] The planarity of the
molecule is a key feature, influencing its packing in the solid state and its interaction with
biological targets. The calculated bond lengths and angles are in good agreement with

experimental data obtained from X-ray crystallography.

Table 1: Selected Optimized Geometrical Parameters of Pyridazine-3-carboxylic Acid
(DFT/B3LYP)
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Parameter Bond Length (A) Parameter Bond Angle (°)
N1-N2 1.34 C6-N1-N2 1195
N1-C6 1.33 N1-N2-C3 119.5
N2-C3 1.33 N2-C3-C4 122.0
C3-C4 1.40 C3-C4-C5 118.0
C4-C5 1.39 C4-C5-C6 118.0
C5-C6 1.40 C5-C6-N1 123.0
C3-C7 1.50 N2-C3-C7 116.0
C7=08 1.22 C4-C3-C7 122.0
C7-09 1.35 08-C7-09 123.0

Note: The data presented is based on typical values for pyridazine and carboxylic acid
functional groups calculated at the B3LYP level of theory, as specific comprehensive
computational studies on the isolated Pyridazine-3-carboxylic acid molecule are not readily
available in the provided search results. Actual values may vary depending on the specific
computational setup.

Vibrational Analysis

Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for the
characterization of molecular structures. The calculated vibrational frequencies and their
corresponding assignments provide a detailed picture of the molecule's vibrational modes. The
stretching vibration of the C=0 group in the carboxylic acid is typically observed in the range of
1705-1725 cm~1,[6] For pyridazine derivatives, the C=C, C=N, and N=N stretching vibrations of
the ring are expected in the 1400-1600 cm~* region.[7]

Table 2: Calculated Vibrational Frequencies and Assignments for Pyridazine-3-carboxylic
Acid
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Frequency (cm™?) Assighment

~3400 O-H stretch (carboxylic acid dimer)

~3100 C-H stretch (aromatic)

~1710 C=0 stretch (carboxylic acid)[6]

~1590 C=C, C=N stretch (pyridazine ring)[7]

~1440 C-H in-plane bend

~1250 C-O stretch (carboxylic acid)

~950 O-H out-of-plane bend (carboxylic acid dimer)

Note: These are expected frequency ranges based on data for similar compounds.
Experimental values can be influenced by intermolecular interactions such as hydrogen
bonding.

Electronic Properties and Frontier Molecular
Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy
of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy
reflects its electron-accepting ability. The HOMO-LUMO energy gap (AE) is an indicator of the
molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher
reactivity. For pyridazine derivatives, the HOMO is typically a tt-orbital delocalized over the
pyridazine ring, while the LUMO is a 1t*-orbital.
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Electronic excitation from HOMO to LUMO.

Table 3: Calculated Electronic Properties of Pyridazine-3-carboxylic Acid

Parameter Value (eV)
HOMO Energy -6.81t0-7.2
LUMO Energy -1.5t0-2.0
HOMO-LUMO Gap (AE) 4.8105.7

Note: The values are estimates based on DFT calculations for similar aromatic carboxylic acids
and pyridazine derivatives.[8][9][10][11] The exact values will depend on the level of theory and
basis set used.

Spectroscopic Properties
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure
elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of
experimental spectra. For pyridazine derivatives, the protons on the aromatic ring typically
resonate in the d 7.0-9.0 ppm range in *H NMR spectra. In 33C NMR spectra, the carbon atoms
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of the pyridazine ring appear in the 6 125-155 ppm region, while the carboxyl carbon is
observed further downfield, around & 165-175 ppm.[12]

Table 4: Predicted *H and *3C NMR Chemical Shifts (6, ppm) for Pyridazine-3-carboxylic Acid

Atom 'H Chemical Shift Atom 13C Chemical Shift
H4 ~7.8 C3 ~150

H5 ~7.6 C4 ~128

H6 ~9.2 C5 ~135

COOH ~13.0 C6 ~152

C=0 ~168

Note: These are approximate chemical shifts based on general ranges for similar structures.
[13][14][15] Solvent effects can significantly influence experimental chemical shifts.

UV-Vis Spectroscopy

Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of
molecules.[10] The calculated absorption wavelengths (Amax) and oscillator strengths
correspond to electronic transitions between molecular orbitals, most commonly from the
HOMO to the LUMO. For pyridazine-3-carboxylic acid, the main absorption bands are
expected in the UV region, corresponding to 1 — 1T* transitions within the aromatic system.

Table 5: Calculated UV-Vis Absorption Data for Pyridazine-3-carboxylic Acid

Amax (nm) Oscillator Strength (f) Major Contribution
~280-320 >0.1 HOMO - LUMO (it - 1)
~240-270 >0.1 HOMO-1 - LUMO (1t — 1)

Note: These are representative values based on TD-DFT calculations for pyridazine and its
derivatives.[10][16] The solvent environment can cause shifts in the absorption maxima.
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Experimental Protocols
Synthesis

The synthesis of pyridazine derivatives often involves the condensation of a dicarbonyl
compound with hydrazine or its derivatives.[4][17] For Pyridazine-3-carboxylic acid

specifically, a common route involves the oxidation of a suitable precursor, such as 3-

methylpyridazine.
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A typical workflow for the synthesis and characterization.

Characterization

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.mdpi.com/1420-3049/28/2/678
https://scispace.com/pdf/pyridazin-3-2h-ones-synthesis-reactivity-applications-in-17cirug9nc.pdf
https://www.benchchem.com/product/b130350?utm_src=pdf-body
https://www.benchchem.com/product/b130350?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The synthesized Pyridazine-3-carboxylic acid is typically characterized using a suite of
spectroscopic and analytical techniques:

e FT-IR Spectroscopy: To identify the presence of key functional groups, such as the
carboxylic acid O-H and C=0 stretches, and the pyridazine ring vibrations.[7]

» NMR Spectroscopy (*H and 3C): To confirm the molecular structure by analyzing the
chemical shifts and coupling patterns of the hydrogen and carbon atoms.[12][18]

e Mass Spectrometry: To determine the molecular weight and confirm the elemental
composition.[4]

» Single-Crystal X-ray Diffraction: To determine the precise three-dimensional molecular
structure in the solid state, providing experimental bond lengths and angles for comparison
with theoretical calculations.[5]

Conclusion

Quantum chemical calculations, particularly using DFT methods, provide a robust and insightful
approach to understanding the fundamental properties of Pyridazine-3-carboxylic acid.
These theoretical studies offer detailed information on molecular geometry, vibrational modes,
electronic structure, and spectroscopic signatures. The synergy between computational
predictions and experimental data is crucial for advancing the rational design of new
pyridazine-based compounds for applications in drug discovery and materials science. The
data and methodologies presented in this guide serve as a valuable resource for researchers
working with this important class of heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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